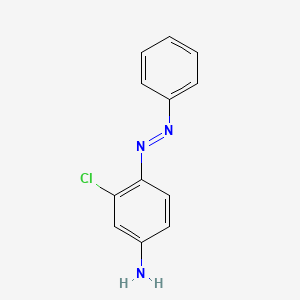
3-Chloro-4-(phenylazo)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(phenylazo)aniline is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound this compound is known for its vibrant color and is often used in the textile and printing industries.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(phenylazo)aniline typically involves the diazotization of 3-chloroaniline followed by coupling with aniline. The reaction conditions generally include:
Diazotization: 3-chloroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.
Coupling: The diazonium salt is then reacted with aniline in an alkaline medium (usually sodium hydroxide, NaOH) to form this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, ensuring a steady production rate.
Optimization of Reaction Conditions: Parameters such as temperature, pH, and reactant concentrations are optimized to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
3-Chloro-4-(phenylazo)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and nitroso derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of amines.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation Products: Nitro and nitroso derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Compounds with different substituents replacing the chloro group.
科学研究应用
3-Chloro-4-(phenylazo)aniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and dyes.
Biology: Studied for its potential biological activities, including antimicrobial and antimalarial properties.
Industry: Widely used in the textile and printing industries for dyeing fabrics and printing inks.
作用机制
The mechanism of action of 3-Chloro-4-(phenylazo)aniline involves its interaction with molecular targets through its azo group (N=N). The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: Known for its antitumor activity.
4-(4-Bromo-phenylazo)-5-methyl-2-(5-methyl-benzothiazol-2-yl)-1,2-dihydro-pyrazol-3-one: Exhibits good activity towards human colon cell lines.
Uniqueness
3-Chloro-4-(phenylazo)aniline is unique due to its specific structural features, such as the presence of both a chloro and an azo group, which contribute to its distinct chemical reactivity and applications in various fields.
属性
CAS 编号 |
68239-21-4 |
|---|---|
分子式 |
C12H10ClN3 |
分子量 |
231.68 g/mol |
IUPAC 名称 |
3-chloro-4-phenyldiazenylaniline |
InChI |
InChI=1S/C12H10ClN3/c13-11-8-9(14)6-7-12(11)16-15-10-4-2-1-3-5-10/h1-8H,14H2 |
InChI 键 |
BPWATVQHGPVDSF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


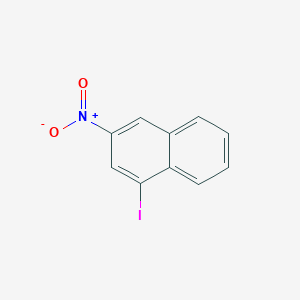

![Benzoic acid, 2,3,4,5-tetrachloro-6-[(dihexylamino)carbonyl]-](/img/structure/B13786674.png)
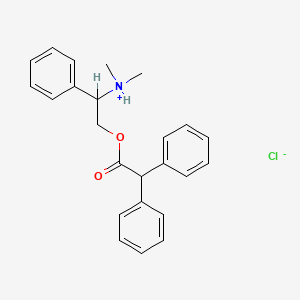
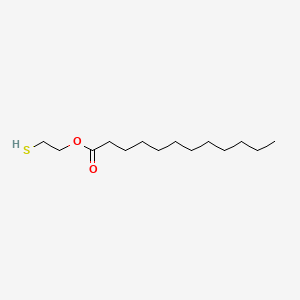
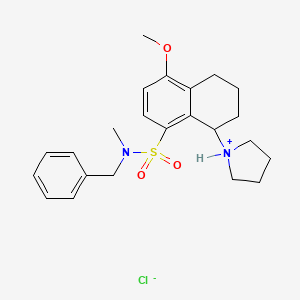
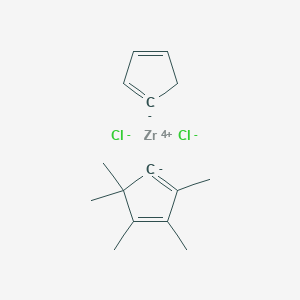
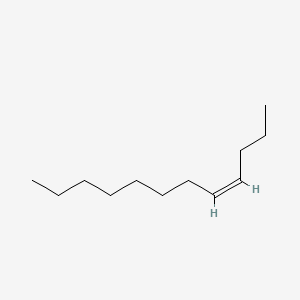
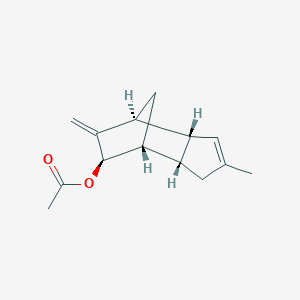


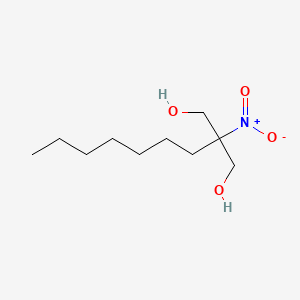
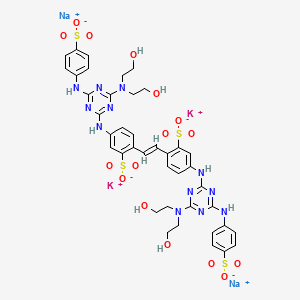
![disodium;barium(2+);N-[7-[(3-methylphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13786733.png)
